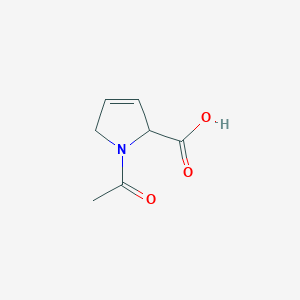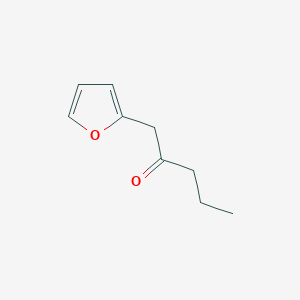
(1-Aminocyclohexyl)methanol
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds closely related to (1-Aminocyclohexyl)methanol involves multiple strategies, including direct N-monomethylation of aromatic primary amines using methanol as a methylating agent, highlighting the versatility of methanol in organic synthesis. For instance, a method described involves the N-monomethylation of aromatic primary amines, including cyclohexylamine, using methanol, showcasing methanol's role as a key reagent in synthesizing amine derivatives (Li et al., 2012). Another approach involves a one-pot, four-component synthesis leading to 1,2-amino alcohols, which demonstrates the feasibility of constructing complex molecules from simple precursors in a single reaction step (Clerici et al., 2008).
Molecular Structure Analysis
The crystal structure of related compounds, such as [(1S,2R)-2-(benzylamino)cyclohexyl]methanol, provides insights into the stereochemistry and molecular conformation that could be relevant to understanding the structural properties of this compound. The crystallographic analysis reveals how the cyclohexane ring adopts a chair conformation, a common structural feature that influences the chemical reactivity and physical properties of cyclohexane derivatives (Kimino et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of compounds structurally related to this compound can be inferred from studies on similar molecules. For example, the synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes suggests a pathway for generating complex structures from simpler cyclohexane derivatives, which could be applicable to the synthesis and functionalization of this compound (Corona et al., 1985).
Wissenschaftliche Forschungsanwendungen
Photocatalysis in Organic Synthesis
(1-Aminocyclohexyl)methanol has been utilized in enantioselective photocatalysis. Specifically, N,O-Acetals derived from α,β-unsaturated β-aryl substituted aldehydes and this compound were subject to catalytic enantioselective [2 + 2] photocycloaddition with various olefins. This process was catalyzed by a chiral phosphoric acid and involved visible light irradiation, demonstrating an efficient method for enantioface differentiation and organic synthesis (Pecho et al., 2021).
Methanol Utilization in Biotechnology
Methanol has been studied extensively for its potential in biotechnological applications, particularly in the production of value-added bulk products like amino acids and polyamines. For instance, Bacillus methanolicus was genetically engineered to produce cadaverine, an important platform chemical, from methanol. This innovative approach leverages methanol's properties for efficient and sustainable production of biochemicals (Nærdal et al., 2015).
Methanol as a Chemical Feedstock
Methanol has been increasingly explored as a chemical feedstock due to its abundance and potential for renewable production. Research in this area has focused on methanol's use in various chemical reactions, including its role as a C1 source in C–C bond coupling reactions. This has led to the development of new methodologies and catalysts that enable the efficient utilization of methanol in organic synthesis (Chen et al., 2021).
Methanol in Energy Technologies
Methanol's role in energy technologies is being actively explored, particularly in hydrogen generation via membrane reactor technology. Methanol's properties make it a suitable candidate for efficient hydrogen production through various reactions like steam and autothermal reforming. This aligns with global efforts to find renewable energy sources and reduce CO2 emissions (Dalena et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
(1-Aminocyclohexyl)methanol is a compound used for proteomics research
Biochemical Pathways
It is known that methanol, a related compound, can be metabolized by several pathways in methylotrophic bacteria and yeast, including the ribulose monophosphate (rump) pathway, the dihydroxyacetone (dha) pathway, the calvin-benson-bassham (cbb) cycle, and the serine cycle
Result of Action
It is known that the compound is used for proteomics research
Eigenschaften
IUPAC Name |
(1-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPLLINNMXFNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328302 | |
| Record name | (1-aminocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4313-56-8 | |
| Record name | (1-aminocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-1-(HYDROXYMETHYL)CYCLOHEXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1-Aminocyclohexyl)methanol contribute to enantioselective synthesis in the context of the provided research?
A1: this compound plays a crucial role as a building block in the synthesis of chiral N,O-acetals. [] These acetals, formed by reacting this compound with α,β-unsaturated β-aryl substituted aldehydes, are key substrates in the described enantioselective [2 + 2] photocycloaddition reactions. The chirality of this compound is retained in the N,O-acetal, which ultimately influences the enantioselectivity of the photocycloaddition when the chiral phosphoric acid catalyst is used. []
Q2: What is the role of the chiral phosphoric acid catalyst in reactions involving this compound derivatives?
A2: The chiral phosphoric acid catalyst, featuring a (R)-1,1′-bi-2-naphthol (binol) backbone with thioxanthone moieties, has a dual function in the reaction. [] First, it acts as a Brønsted acid, protonating the N,O-acetal derived from this compound to form a reactive iminium ion. [] This iminium ion interacts with the catalyst through hydrogen bonding, forming a chiral ion pair. Second, the thioxanthone groups on the catalyst absorb visible light and facilitate triplet energy transfer, enabling the [2 + 2] photocycloaddition with olefins. [] This controlled environment created by the catalyst and iminium ion ultimately leads to the observed high enantioselectivity in the formation of the cycloaddition products. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)





![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)






![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)